N'-Phenyl-1,8-naphthyridine-3-carbohydrazide N'-Phenyl-1,8-naphthyridine-3-carbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15911716
InChI: InChI=1S/C15H12N4O/c20-15(19-18-13-6-2-1-3-7-13)12-9-11-5-4-8-16-14(11)17-10-12/h1-10,18H,(H,19,20)
SMILES:
Molecular Formula: C15H12N4O
Molecular Weight: 264.28 g/mol

N'-Phenyl-1,8-naphthyridine-3-carbohydrazide

CAS No.:

Cat. No.: VC15911716

Molecular Formula: C15H12N4O

Molecular Weight: 264.28 g/mol

* For research use only. Not for human or veterinary use.

N'-Phenyl-1,8-naphthyridine-3-carbohydrazide -

Specification

Molecular Formula C15H12N4O
Molecular Weight 264.28 g/mol
IUPAC Name N'-phenyl-1,8-naphthyridine-3-carbohydrazide
Standard InChI InChI=1S/C15H12N4O/c20-15(19-18-13-6-2-1-3-7-13)12-9-11-5-4-8-16-14(11)17-10-12/h1-10,18H,(H,19,20)
Standard InChI Key KLTYQYJSSREGGH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)NNC(=O)C2=CN=C3C(=C2)C=CC=N3

Introduction

Structural and Physicochemical Properties

Molecular Architecture

N'-Phenyl-1,8-naphthyridine-3-carbohydrazide features a 1,8-naphthyridine core substituted at position 3 with a carbohydrazide group (-CONHNH₂) and a phenyl ring attached to the hydrazine moiety. The planar naphthyridine system enables π-π stacking interactions, while the hydrazide group provides hydrogen-bonding capabilities, critical for molecular recognition in biological systems .

Table 1: Key Molecular Properties

PropertyValue/Description
Molecular FormulaC₁₅H₁₂N₄O
Molecular Weight264.28 g/mol
IUPAC NameN'-phenyl-1,8-naphthyridine-3-carbohydrazide
Canonical SMILESC1=CC=C(C=C1)NNC(=O)C2=CN=C3C(=C2)C=CC=N3
Topological Polar Surface Area83.7 Ų
Hydrogen Bond Donors2 (NH groups)
Hydrogen Bond Acceptors4 (carbonyl O, three N atoms)

The compound’s solubility is expected to be moderate in polar aprotic solvents like dimethyl sulfoxide (DMSO) but limited in aqueous media due to its aromatic hydrophobicity . Stability studies are absent in the literature, though analogous naphthyridines exhibit robustness under standard laboratory conditions .

Synthesis and Derivative Formation

General Synthetic Routes for 1,8-Naphthyridines

The 1,8-naphthyridine scaffold is typically synthesized via cyclization reactions. Common methods include:

  • Gould-Jacobs Reaction: Cyclocondensation of enamines with β-keto esters under acidic conditions .

  • Friedländer Synthesis: Quinoline annulation using 2-aminonicotinaldehyde and ketones .

  • Pictet-Spengler Reaction: Acid-catalyzed cyclization of tryptamine derivatives.

For N'-aryl carbohydrazide derivatives like N'-Phenyl-1,8-naphthyridine-3-carbohydrazide, post-functionalization of the naphthyridine core is required. A representative pathway involves:

  • Ester to Hydrazide Conversion: Reacting ethyl 1,8-naphthyridine-3-carboxylate with phenylhydrazine in ethanol under reflux .

  • Cyclization: Treatment with phosphoryl chloride (POCl₃) to form oxadiazole or thiazolidinone derivatives, though this step is optional depending on target applications .

Table 2: Synthetic Yields for Analogous Compounds

Starting MaterialProductYield (%)Reference
Ethyl 2-cyclopropyl-1,8-naphthyridine-3-carboxylateN'-Benzoyl-2-cyclopropyl-1,8-naphthyridine-3-carbohydrazide70–85
2-Phenyl-1,8-naphthyridine-3-carbohydrazide5-(2-Phenyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazol-2-amine65–78

Biological Activities and Mechanisms

Anticancer and Anti-Inflammatory Effects

While direct evidence for N'-Phenyl-1,8-naphthyridine-3-carbohydrazide is lacking, structurally related compounds demonstrate:

  • Cytotoxicity: 1-Phenyl-3-(2-propenyl)-4-acetoxy-1,8-naphthyridin-2(1H)-one inhibited MCF-7 breast cancer cells (IC₅₀: 12 µM) .

  • COX-2 Inhibition: Substituted naphthyridines reduced prostaglandin E₂ synthesis by 60–75% in murine macrophages .

Computational and Docking Studies

Molecular docking of analogous carbohydrazides revealed strong binding affinities to microbial targets:

  • Mtb MurB Inhibition: A derivative with a trifluoromethyl group achieved a docking score of -10.98 kcal/mol, surpassing ampicillin (-8.21 kcal/mol) .

  • EGFR Tyrosine Kinase Binding: Naphthyridine-3-carboxamides showed ΔG values of -9.5 kcal/mol, comparable to erlotinib .

Applications and Future Directions

Current research focuses on:

  • Antibiotic Development: Optimizing hydrazide derivatives for multidrug-resistant pathogens.

  • Oncology: Screening for kinase inhibitors in collaboration with CRISPR-based target validation.

  • Neuropharmacology: Assessing adenosine receptor modulation for neurodegenerative diseases .

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